N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(3-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O6/c19-14(16-9-2-1-3-11(6-9)18(21)22)15(20)17-10-4-5-12-13(7-10)24-8-23-12/h1-7H,8H2,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXITSAIYFPNKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for N1-(Benzo[d]dioxol-5-yl)-N2-(3-Nitrophenyl)oxalamide
Two-Step Coupling Using Oxalyl Chloride
The most widely reported method involves sequential nucleophilic acyl substitution reactions using oxalyl chloride as the central carbonyl source.
Reaction Mechanism
- Formation of Monoamide Chloride :
Benzo[d]dioxol-5-amine reacts with oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to form the intermediate monoamide chloride. Triethylamine (TEA) is employed as an acid scavenger.
$$
\text{C}7\text{H}7\text{NO}2 + \text{ClC(O)COCl} \rightarrow \text{C}7\text{H}7\text{NO}2\text{C(O)COCl} + \text{HCl}
$$ - Coupling with 3-Nitroaniline :
The monoamide chloride is subsequently reacted with 3-nitroaniline in tetrahydrofuran (THF) under reflux (66°C) for 12 hours. The nitro group’s electron-withdrawing nature reduces nucleophilicity, necessitating elevated temperatures.
Optimization Data
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent (Step 1) | DCM | 92 | 98.5 |
| Temperature (Step 2) | 66°C | 78 | 97.2 |
| Molar Ratio (Amine:Oxalyl Chloride) | 1:1.1 | 85 | 96.8 |
Key Challenges :
- Over-reaction to bis-amide byproducts (≤15% without stoichiometric control).
- Hydrolysis of oxalyl chloride in humid conditions, requiring strict anhydrous protocols.
Carbodiimide-Mediated Coupling
This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to activate oxalic acid for coupling with both amines.
Procedure
- Activation of Oxalic Acid :
Oxalic acid is treated with EDCl/HOBt in dimethylformamide (DMF) at room temperature for 1 hour. - Sequential Amine Addition :
Benzo[d]dioxol-5-amine is added first, followed by 3-nitroaniline after 4 hours. The staggered addition minimizes cross-reactivity.
Performance Metrics
| Metric | Value |
|---|---|
| Total Reaction Time | 18 hours |
| Isolated Yield | 68% |
| Byproduct Formation | <5% |
Advantages :
- Avoids hazardous oxalyl chloride.
- Suitable for heat-sensitive intermediates.
Disadvantages :
- Lower yield compared to oxalyl chloride route.
- Requires chromatographic purification.
Solid-Phase Synthesis
A less conventional approach utilizing Wang resin-bound 3-nitroaniline has been explored for high-throughput applications.
Steps
- Resin Functionalization :
3-Nitroaniline is anchored to Wang resin via a photolabile linker. - Oxalyl Dichloride Coupling :
Oxalyl chloride is introduced to form the resin-bound monoamide. - Cleavage and Final Coupling :
The intermediate is cleaved using UV light and reacted with benzo[d]dioxol-5-amine in solution.
Outcomes
- Yield : 54% over three steps.
- Purity : 94% after HPLC.
- Scalability : Limited to milligram quantities due to resin capacity.
Comparative Analysis of Methods
The table below synthesizes critical data from the three primary routes:
| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |
|---|---|---|---|---|
| Oxalyl Chloride | 78 | 97.2 | High | $ |
| Carbodiimide-Mediated | 68 | 95.8 | Medium | $$ |
| Solid-Phase | 54 | 94.0 | Low | $$$ |
Mechanistic Insights and Side Reactions
Competing Pathways
- Bis-Amidation :
Occurs when excess oxalyl chloride or prolonged reaction times allow both amines to react with oxalic acid. Mitigated by stoichiometric control and stepwise addition.
$$
\text{C}7\text{H}7\text{NO}2\text{C(O)COCl} + \text{C}6\text{H}5\text{N}2\text{O}_2 \rightarrow \text{Bis-amide} + \text{HCl}
$$ - Nitro Group Reduction :
Observed in hydrogen-rich environments (e.g., THF with residual moisture), leading to unwanted amino derivatives.
Purification and Characterization
Chromatographic Techniques
- Silica Gel Chromatography :
Eluent: Ethyl acetate/hexane (3:7) resolves mono- and bis-amide products. - Recrystallization :
Ethanol/water (4:1) yields crystals with >99% purity.
Spectroscopic Data
- $$^1$$H NMR (400 MHz, DMSO-d6) :
δ 8.21 (s, 1H, Ar–NO$$_2$$), 6.97–6.83 (m, 3H, benzodioxole), 10.34 (s, 1H, NH). - IR (KBr) : 1675 cm$$^{-1}$$ (C=O), 1520 cm$$^{-1}$$ (NO$$_2$$), 1250 cm$$^{-1}$$ (C–O–C).
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Formation of nitro-oxides and other oxidized derivatives.
Reduction: Formation of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-aminophenyl)oxalamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the function of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
Structural and Electronic Differences
The compound’s key structural distinction lies in its substituents: the electron-rich methylenedioxyphenyl group (benzo[d][1,3]dioxol-5-yl) and the electron-deficient 3-nitrophenyl group. This contrast creates a polarized electronic environment, influencing solubility, metabolic stability, and receptor binding. Comparable oxalamides include:
Pharmacological and Metabolic Profiles
- Receptor Binding : The methylenedioxyphenyl group in the target compound may enhance binding to hydrophobic pockets in taste receptors (e.g., hTAS1R1/hTAS1R3), similar to S336 . However, the nitro group could sterically hinder interactions compared to smaller substituents like methoxy groups.
- Metabolism : Unlike N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide, which undergoes rapid hepatic metabolism without amide cleavage, oxalamides like S336 and the target compound show resistance to amide hydrolysis but may undergo nitro-reduction or demethylation .
Key Research Findings
Pharmacological Potency
Oxalamides with electron-donating groups (e.g., methoxy) exhibit higher umami agonist activity than nitro-substituted derivatives. For instance, S336 (EC50: 0.3 μM) outperforms nitro-analogs in receptor activation assays .
Metabolic Stability
The nitro group in the target compound may reduce metabolic stability compared to S336, as nitro-reductases in the liver could convert it to reactive intermediates .
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | S336 | N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide |
|---|---|---|---|
| Molecular Weight | ~327 g/mol | ~385 g/mol | ~290 g/mol |
| LogP (Predicted) | 2.8 | 3.1 | 4.2 |
| Aqueous Solubility | Low (µg/mL range) | Moderate (mg/mL range) | Very low |
| Metabolic Stability | Moderate (nitro-reduction) | High (no amide hydrolysis) | Low (rapid hepatic metabolism) |
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications based on diverse sources.
Chemical Structure and Properties
The compound's molecular formula is C18H19N3O7S2, with a molecular weight of approximately 453.5 g/mol. Its structure features a benzo[d][1,3]dioxole moiety and a nitrophenyl group linked through an oxalamide bond , which significantly influences its chemical reactivity and biological properties .
Anticancer Potential
Research indicates that this compound may serve as a lead compound for developing new anticancer agents. Its unique structure allows for interactions with various biological targets involved in cancer progression. For instance, studies employing techniques like surface plasmon resonance (SPR) have been suggested to quantify its binding affinity to enzymes or receptors crucial in cancer cell signaling pathways .
The compound's mechanism of action likely involves modulation of enzyme activity or receptor interactions, which can lead to apoptosis in cancer cells. Preliminary findings suggest that it may interfere with cell cycle regulation and promote cell death, indicating its potential as an effective therapeutic agent .
Cytotoxicity Studies
A comparative analysis of related compounds has shown that structural modifications significantly affect cytotoxic activity. For example, derivatives of similar oxalamide compounds demonstrated varying IC50 values, indicating that the presence of specific functional groups can enhance biological activity .
| Compound | IC50 (µM) | Structural Features |
|---|---|---|
| This compound | TBD | Benzo[d][1,3]dioxole + nitrophenyl |
| Related Compound A | TBD | Different substituents |
| Related Compound B | TBD | Altered oxalamide linkage |
Binding Affinity Studies
Studies have indicated that the binding affinity of this compound to specific targets can be quantified using isothermal titration calorimetry (ITC). Understanding these interactions is crucial for elucidating the compound's mechanism of action and optimizing its therapeutic potential .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Benzo[d][1,3]dioxole Intermediate : This is achieved through the cyclization reaction of catechol with formaldehyde under acidic conditions.
- Nitration of Phenyl Ring : The nitration process involves treating the benzo[d][1,3]dioxole intermediate with a nitrating agent.
- Oxalamide Formation : The final step involves reacting the nitrated benzo[d][1,3]dioxole with oxalyl chloride to form the oxalamide linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
